

key characteristics of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-4-hydroxybenzonitrile

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An In-Depth Technical Guide to **5-Bromo-2-fluoro-4-hydroxybenzonitrile**

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Introduction

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its multifunctional structure, featuring a strategically substituted benzene ring with bromo, fluoro, hydroxyl, and nitrile groups, renders it a versatile synthetic intermediate.^[1] The interplay of these functional groups provides a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures and novel bioactive compounds. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, reactivity, and potential applications, grounded in established chemical principles and available data.

Core Chemical and Physical Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.

Chemical Identity

A precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** are summarized below.

Identifier	Value	Source
CAS Number	1628508-69-9	[2] [3] [4]
Molecular Formula	C ₇ H ₃ BrFNO	[3] [4]
Molecular Weight	216.01 g/mol	[3]
IUPAC Name	5-bromo-2-fluoro-4-hydroxybenzonitrile	[3]
SMILES	<chem>N#CC1=CC(Br)=C(O)C=C1F</chem>	[3]

Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, purification, and storage.

Property	Value/Description	Source
Appearance	Typically a white to off-white crystalline solid or powder.	[1] (inferred)
Purity	Commercially available with purity typically $\geq 97\%$.	[3]
Melting Point	Not explicitly reported for this isomer, but related compounds like 5-Bromo-2-hydroxybenzonitrile melt at 158-163 °C.	
Solubility	Expected to be soluble in polar organic solvents like ethanol, ethers, and dimethyl sulfoxide (DMSO).[5][6]	
Stability	Stable under recommended storage conditions.[7]	

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** are not widely published, a logical synthetic pathway can be designed based on established organic chemistry reactions and patent literature for analogous compounds.[8][9] A common strategy involves the selective bromination of a suitably substituted benzonitrile precursor.

Retrosynthetic Analysis & Proposed Route

The most direct approach involves the electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the fluorine is sterically accessible and electronically favored for bromination.



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Caption: Proposed synthetic workflow for **5-Bromo-2-fluoro-4-hydroxybenzonitrile**.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative, field-proven method for the selective bromination of activated aromatic rings.

Materials:

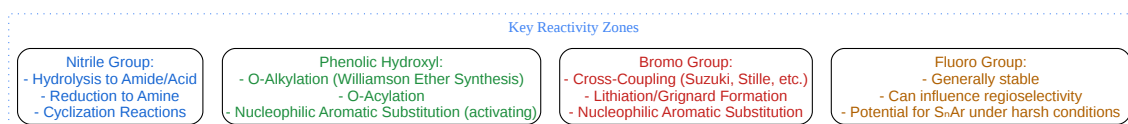
- 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Acetonitrile (anhydrous)
- Round-bottomed flask with magnetic stirrer
- Argon or Nitrogen atmosphere setup
- Saturated sodium thiosulfate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve 2-fluoro-4-hydroxybenzonitrile in anhydrous acetonitrile in a round-bottomed flask under an inert atmosphere.
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
- **Extraction & Workup:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
- **Characterization:** Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Bromo-2-fluoro-4-hydroxybenzonitrile** lies in the distinct reactivity of its four functional groups. The combination of electron-withdrawing halogens and a phenolic hydroxyl group provides a platform for diverse chemical transformations.^[1]



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Caption: Key functional groups and their associated chemical reactivity.

- **Phenolic Hydroxyl Group:** Acts as a nucleophile or can be deprotonated to form a phenoxide, facilitating O-alkylation or O-acylation. It strongly activates the ring towards further electrophilic substitution.
- **Bromo Group:** Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.
- **Nitrile Group:** This versatile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used as a precursor for synthesizing heterocyclic rings like tetrazoles.
- **Fluoro Group:** The fluorine atom enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of reactions. It is generally stable but can be displaced in nucleophilic aromatic substitution (S_NAr) reactions under specific conditions.

Applications in Research and Development

While specific applications of this exact molecule are emerging, its structural motifs are prevalent in high-value chemical sectors. Related brominated hydroxybenzonitriles are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^[10]^[11]

- **Medicinal Chemistry:** This compound is an attractive scaffold for kinase inhibitors, where the benzonitrile moiety can act as a hydrogen bond acceptor. The various substitution points allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against biological targets.^[11]
- **Agrochemicals:** The halogenated phenol structure is a common feature in herbicides and fungicides. The molecule can serve as a starting point for developing new crop protection agents.
- **Materials Science:** The rigid aromatic core and polar functional groups make it a candidate for synthesizing liquid crystals, dyes, and other advanced organic materials.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for **5-Bromo-2-fluoro-4-hydroxybenzonitrile** should always be consulted, data from analogous compounds provides a strong basis for a safety assessment.^{[7][12][13]}

- Hazard Identification:
 - Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.^{[12][13]}
 - Irritation: Causes skin irritation and serious eye irritation.^{[7][12]} May cause respiratory irritation.^{[7][12]}
 - Chronic Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated. The general warning for nitrile compounds is to proceed with the utmost caution.
- Recommended PPE: Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or with a fume hood.^[13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^{[7][12]} Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.^[7]
- Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.

Conclusion

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic compound with considerable potential as a building block in synthetic chemistry. Its well-defined reactivity sites offer chemists a reliable platform for constructing complex molecules for pharmaceutical, agrochemical, and materials science applications. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

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References

- 1. m.indiamart.com [m.indiamart.com]
- 2. 1628508-69-9|5-Bromo-2-fluoro-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-fluoro-4-hydroxybenzonitrile 97% | CAS: 1628508-69-9 | AChemBlock [achemblock.com]
- 4. 5-Bromo-2-fluoro-4-hydroxybenzonitrile – Biotuva Life Sciences [biotuva.com]
- 5. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 9. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. 5-Bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
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